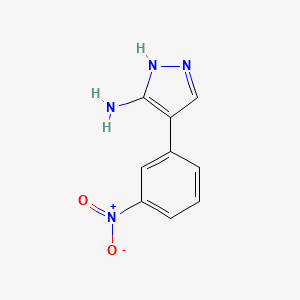![molecular formula C8H10BrNO2 B13904772 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol](/img/structure/B13904772.png)
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol is an organic compound that features a brominated pyridine ring with a hydroxymethyl group and an ethanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)pyridine followed by the introduction of an ethanol group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products
Oxidation: 2-[5-Bromo-2-(carboxymethyl)-3-pyridyl]ethanol.
Reduction: 2-[5-Hydroxy-2-(hydroxymethyl)-3-pyridyl]ethanol.
Substitution: 2-[5-Azido-2-(hydroxymethyl)-3-pyridyl]ethanol, 2-[5-Methoxy-2-(hydroxymethyl)-3-pyridyl]ethanol.
Aplicaciones Científicas De Investigación
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The hydroxymethyl and ethanol groups can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-Chloro-2-(hydroxymethyl)-3-pyridyl]ethanol
- 2-[5-Fluoro-2-(hydroxymethyl)-3-pyridyl]ethanol
- 2-[5-Iodo-2-(hydroxymethyl)-3-pyridyl]ethanol
Uniqueness
2-[5-Bromo-2-(hydroxymethyl)-3-pyridyl]ethanol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable tool in medicinal chemistry and biochemical research.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
2-[5-bromo-2-(hydroxymethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-3-6(1-2-11)8(5-12)10-4-7/h3-4,11-12H,1-2,5H2 |
Clave InChI |
CHQNGAVAYZSJRD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1CCO)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13904705.png)
amine hydrochloride](/img/structure/B13904712.png)







![tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B13904758.png)



